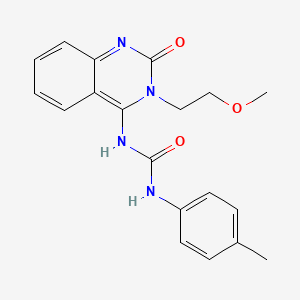

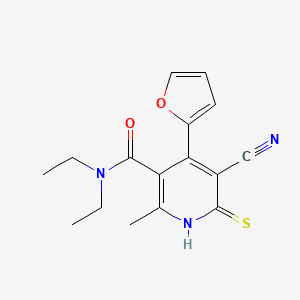

![molecular formula C18H18N8 B2996403 2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2199015-59-1](/img/structure/B2996403.png)

2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a cyclopentapyridine ring. These structures are often found in heterocyclic compounds, which are of prime importance due to their extensive therapeutic uses .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has been studied, which could provide insights into the potential properties of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the azo compound 10, a [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic material, has a remarkable measured density of 1.91 g cm−3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance .Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of heterocyclic compounds often involves multi-step chemical reactions, providing a framework for creating complex molecules with potential scientific applications. For example, the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) demonstrates the utility of heterocyclic compounds as intermediates in organic synthesis (Khashi, Davoodnia, & Prasada Rao Lingam, 2015). Similarly, the development of new pyridine and fused pyridine derivatives through chemical reactions involving hydrazinyl-pyridine-3-carbonitrile showcases the versatility of heterocyclic compounds in synthesizing novel molecules with potential therapeutic applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Potential Applications

Heterocyclic compounds, such as those related to the chemical structure , are explored for various scientific applications, including their potential as intermediates in the synthesis of biologically active molecules. The molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives reveal moderate to good binding energies, suggesting their utility in medicinal chemistry for targeting specific proteins (Flefel et al., 2018). Additionally, the synthesis of nitrogen bridge-head triazolopyridines and related compounds incorporating methylchromone moiety, and their evaluation for antimicrobial and antitumor activities, further illustrate the significance of such molecules in developing new therapeutic agents (Abdel-Megid, Ibrahim, Gabr, El-Gohary, & Mohamed, 2013).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class

Mode of Action

Compounds with a [1,2,4]triazolo[4,3-b]pyridazine core have been synthesized and studied for their potential applications . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target.

Biochemical Pathways

[1,2,4]triazolo[4,3-b]pyridazine derivatives have been synthesized and studied for their potential applications . The affected pathways and their downstream effects would depend on the specific biological context and the nature of the target.

Result of Action

Compounds with a [1,2,4]triazolo[4,3-b]pyridazine core have been synthesized and studied for their potential applications . The effects would depend on the specific biological context and the nature of the target.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[methyl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N8/c1-24(18-13(8-19)7-12-3-2-4-15(12)21-18)14-9-25(10-14)17-6-5-16-22-20-11-26(16)23-17/h5-7,11,14H,2-4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGMFHQUAQOBEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=C(C=C5CCCC5=N4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(4-methylanilino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2996323.png)

![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2996325.png)

![3-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]propyl acetate](/img/structure/B2996331.png)

![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-fluorobenzamide](/img/structure/B2996337.png)

![1-(4-chlorophenyl)-6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2996340.png)

![1,7-dimethyl-3-(2-oxopropyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2996341.png)